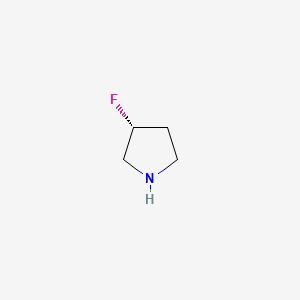
(R)-3-Fluoropyrrolidine
Katalognummer B1302173
Molekulargewicht: 89.11 g/mol
InChI-Schlüssel: CDDGNGVFPQRJJM-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09096614B2
Procedure details


The title compound was prepared from 6-chloro-2-methyl-3-nitropyridine and 3-fluoropyrrolidine following the method used to prepare Intermediate 51. LCMS (ES+) 226 (M+H)+, RT 2.847 minutes (method 1).


[Compound]
Name
Intermediate 51
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[F:12][CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1>>[F:12][CH:13]1[CH2:17][CH2:16][N:15]([C:2]2[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=2)[CH2:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1CNCC1
|
Step Two
[Compound]
|
Name
|
Intermediate 51
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
LCMS (ES+) 226 (M+H)+, RT 2.847 minutes (method 1)
|
|
Duration
|
2.847 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1CN(CC1)C1=CC=C(C(=N1)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
